molecular formula C18H19ClN4O2 B15192242 (E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine CAS No. 155271-63-9

(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine

Cat. No.: B15192242
CAS No.: 155271-63-9
M. Wt: 358.8 g/mol
InChI Key: JKACQRNPANNUPM-MDZDMXLPSA-N
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Description

(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its role as a selective adenosine A2A receptor antagonist. This compound also inhibits monoamine oxidase B (MAO-B) with a Ki value of 70 nM, making it a potential candidate for research in Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine typically involves the reaction of 1,3-diethyl-7-methylxanthine with 3-chlorostyrene under specific conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the chlorostyryl group.

    Substitution: The chlorostyryl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted xanthine derivatives.

Scientific Research Applications

(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through two mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine is unique due to its dual action on adenosine A2A receptors and MAO-B, making it a promising candidate for research in neurodegenerative diseases, particularly Parkinson’s disease .

Properties

CAS No.

155271-63-9

Molecular Formula

C18H19ClN4O2

Molecular Weight

358.8 g/mol

IUPAC Name

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione

InChI

InChI=1S/C18H19ClN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)10-9-12-7-6-8-13(19)11-12/h6-11H,4-5H2,1-3H3/b10-9+

InChI Key

JKACQRNPANNUPM-MDZDMXLPSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)Cl)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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